molecular formula C6H12F3NO8P2 B564438 N-Trifluoroacetyl Alendronic Acid CAS No. 1076199-48-8

N-Trifluoroacetyl Alendronic Acid

Cat. No.: B564438
CAS No.: 1076199-48-8
M. Wt: 345.104
InChI Key: GDRCTQDHXBOUOA-UHFFFAOYSA-N
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Description

N-Trifluoroacetyl Alendronic Acid is a potent bisphosphonate compound used primarily in the treatment of osteoporosis and other bone-related diseases. It is a modified form of Alendronic Acid, which is widely recognized for its efficacy in inhibiting bone resorption. The molecular formula of this compound is C6H12F3NO8P2, and it has a molecular weight of 345.10 .

Scientific Research Applications

N-Trifluoroacetyl Alendronic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules and as a standard in analytical chemistry.

    Biology: The compound is employed in studies related to bone metabolism and the development of bone-targeting drugs.

    Medicine: It is used in the formulation of drugs for the treatment of osteoporosis and other bone diseases.

    Industry: The compound finds applications in the development of bone-targeting delivery systems and as a component in various industrial processes.

Future Directions

While specific future directions for N-Trifluoroacetyl Alendronic Acid are not mentioned in the search results, there is ongoing research into the enantiodiscrimination of N-trifluoroacetyl (N-TFA) and N-acetyl (N-Ac) derivatives of amino acids . This could potentially open up new avenues for research and application of this compound.

Mechanism of Action

Target of Action

The primary target of N-Trifluoroacetyl Alendronic Acid is the osteoclasts or the osteoclast precursors . Osteoclasts are a type of bone cell that breaks down bone tissue. This function is critical in maintaining, repairing, and remodeling bones in the body .

Mode of Action

This compound, a bisphosphonate, binds to bone surfaces and inhibits bone resorption by osteoclasts . It possibly does this through the inhibition of the mevalonate pathway . This pathway is crucial for the prenylation and thus function of small GTPase signaling proteins, which are essential for osteoclast function .

Biochemical Pathways

The compound affects the mevalonate pathway . By inhibiting this pathway, this compound prevents the resorption of bone . This leads to an indirect increase in bone mineral density .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Alendronic Acid is about 0.9 to 1.8%, and food markedly inhibits oral absorption . The elimination half-life exceeds 10 years, reflecting the long residence time in the skeleton .

Result of Action

The result of this compound’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This makes the bones stronger and less likely to break .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food intake can markedly inhibit the oral absorption of the drug . Therefore, it is recommended to take the drug first thing in the morning, before having anything to eat or drink .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl Alendronic Acid typically involves the reaction of Alendronic Acid with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is designed to be efficient and cost-effective, making the compound accessible for widespread use in medical and research applications .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl Alendronic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    Alendronic Acid: The parent compound, widely used in the treatment of osteoporosis.

    Etidronate: Another bisphosphonate with similar bone resorption inhibition properties.

    Risedronate: A bisphosphonate that also targets bone resorption but with different pharmacokinetic properties.

Uniqueness

N-Trifluoroacetyl Alendronic Acid is unique due to its trifluoroacetyl modification, which enhances its binding affinity to bone tissue and improves its pharmacological efficacy. This modification also reduces the systemic side effects commonly associated with bisphosphonate therapy.

Properties

IUPAC Name

[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCTQDHXBOUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652686
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-48-8
Record name [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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